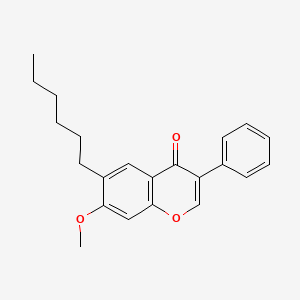

6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one

Description

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a hexyl chain at position 6, a methoxy group at position 7, and a phenyl group at position 3. Chromen-4-ones (flavonoids) are known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The methoxy group at position 7 may influence electronic properties and metabolic stability, while the phenyl group at position 3 contributes to aromatic interactions in biological targets .

Propriétés

IUPAC Name |

6-hexyl-7-methoxy-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-18-21(14-20(17)24-2)25-15-19(22(18)23)16-10-8-6-9-11-16/h6,8-11,13-15H,3-5,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHIUSNXNUEOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-3-phenyl-4H-chromen-4-one with hexyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-ol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one has been studied for its potential anticancer properties. Research indicates that compounds within the chromenone class can inhibit cancer cell proliferation and induce apoptosis. Specifically, chromenones have shown effectiveness against various cancer cell lines by targeting different signaling pathways involved in tumor growth and metastasis .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to the prevention of chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. This activity is beneficial in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide. Its ability to inhibit certain pests and pathogens makes it a candidate for developing eco-friendly pest control agents. Research on similar chromenone derivatives has shown promise in controlling agricultural pests without the adverse effects associated with conventional pesticides .

Plant Growth Regulation

There is emerging evidence that chromenones can act as plant growth regulators. By modulating plant hormone activity, these compounds may enhance growth rates and improve crop yields under various environmental conditions . This application is particularly relevant in sustainable agriculture practices.

Chemical Probe in Research

Target Identification

this compound serves as a chemical probe for identifying molecular targets in biological systems. Its structure allows researchers to explore interactions with specific proteins or enzymes, facilitating the discovery of new therapeutic targets. This application is critical in drug development processes where understanding molecular interactions is essential .

Toxicology Studies

In toxicology, the compound can be utilized to study the effects of environmental toxins on cellular systems. Its ability to modulate enzymatic activity provides insights into metabolic pathways affected by toxicants, aiding in risk assessment and safety evaluations of chemicals used in industry and agriculture .

Case Studies

- Anticancer Research : A study investigated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through the modulation of apoptotic pathways.

- Pesticide Efficacy : Field trials assessed the efficacy of chromenone derivatives against common agricultural pests, resulting in reduced pest populations and minimal impact on non-target species, highlighting its potential as an environmentally friendly pesticide.

- Toxicological Assessment : Research utilizing this compound as a chemical probe revealed insights into the metabolic pathways altered by exposure to industrial pollutants, providing valuable data for regulatory assessments.

Mécanisme D'action

The mechanism of action of 6-hexyl-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

- 6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one : The hexyl group (C6H13) increases hydrophobicity, which may improve blood-brain barrier penetration or prolong half-life compared to shorter alkyl chains.

- Molecular formula: C20H18O4 (MW: 322.36) .

- 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one (CAS 106020-44-4): Fluoro-phenoxy at position 3 introduces electronegativity, enhancing binding affinity in some targets. Formula: C18H15FO4 (MW: 314.31) .

Functional Group Modifications at Position 7

- Exhibits anti-angiogenic activity (EC50: 47.37 μM) .

- 7-Ethoxy-3-phenyl-4H-chromen-4-one (CAS 13057-73-3): Ethoxy substitution balances lipophilicity and solubility.

Variations at Position 3

- 3-Phenyl vs. 3-Phenoxy: The phenyl group (direct C6H5 attachment) in the target compound favors π-π stacking, whereas phenoxy (O-linked C6H5) in analogs (e.g., CAS 315232-80-5) may alter steric and electronic interactions .

- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 315233-63-7) : Trifluoromethyl (CF3) at position 2 enhances metabolic resistance. Formula: C17H11F3O4 (MW: 336.27) .

Data Table: Key Properties of Comparable Chromen-4-One Derivatives

Research Findings and Implications

- Toxicity Profiles: 3-Amino-7-methoxy-4H-chromen-4-one exhibits acute oral toxicity (Category 4) and skin irritation (Category 2), highlighting the impact of amino substituents on safety .

- Structural Stability : Fluorine or trifluoromethyl groups (e.g., CAS 315233-63-7) improve metabolic stability, making them candidates for drug development .

Activité Biologique

6-Hexyl-7-methoxy-3-phenyl-4H-chromen-4-one, a compound belonging to the class of flavonoids, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

This compound features a chromone backbone with a hexyl group at position 6 and a methoxy group at position 7, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of chromone derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 21.5 | 15 |

| Escherichia coli | 18.0 | 25 |

| Candida albicans | 19.0 | 20 |

These findings suggest that the compound possesses significant antimicrobial activity, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that flavonoids, including derivatives of chromones, exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The results indicate that the compound may be effective in targeting cancer cells, although further studies are necessary to elucidate its precise mechanisms of action .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results are summarized below:

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85 |

| ABTS | 78 |

These findings suggest that the compound exhibits strong antioxidant properties, which may contribute to its overall biological activity by mitigating oxidative stress in cells .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative damage to cells.

- Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics, demonstrating significant activity against resistant strains that conventional antibiotics failed to inhibit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.